molecular formula C10H15N3O2 B4619220 N-(2-methoxyethyl)-N'-(3-pyridinylmethyl)urea

N-(2-methoxyethyl)-N'-(3-pyridinylmethyl)urea

Cat. No. B4619220
M. Wt: 209.24 g/mol
InChI Key: GVBRUXHOAGDDDH-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of urea derivatives often involves reactions between isocyanates and amines or the utilization of carbonylation reactions. For instance, the synthesis of related urea compounds has been achieved through carbonylation reactions with triphosgene in the presence of trimethylamine, followed by the addition of aniline derivatives (Sarantou & Varvounis, 2022). Similar methodologies could potentially be applied to synthesize "N-(2-methoxyethyl)-N'-(3-pyridinylmethyl)urea."

Molecular Structure Analysis

The molecular structure of urea derivatives can be complex and highly dependent on the substituents attached to the urea moiety. Crystallographic studies, such as those conducted by Kumar et al. (2000), have shown that simple molecules can form highly complicated solid-state structures, indicating that the detailed molecular structure analysis of "N-(2-methoxyethyl)-N'-(3-pyridinylmethyl)urea" would require X-ray diffraction studies to uncover its conformation and intermolecular interactions (Kumar et al., 2000).

Chemical Reactions and Properties

Urea derivatives participate in a range of chemical reactions, influenced by their functional groups. For example, N-alkoxy-N-(1-pyridinium)urea chlorides have been synthesized through reactions with N-alkoxy-N-chloroureas, demonstrating the versatility of urea compounds in forming new chemical structures (Shtamburg et al., 2016). These reactions highlight the potential chemical reactivity of "N-(2-methoxyethyl)-N'-(3-pyridinylmethyl)urea" in forming new compounds or engaging in biological interactions.

Scientific Research Applications

Conformational and Tautomeric Control in Supramolecular Chemistry

  • Supramolecular Approach for Control : A study on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative highlights their use in investigating conformational equilibria and tautomerism. These compounds associate with other molecules through hydrogen bonding, enabling controlled tautomerism, which is significant for molecular sensing applications (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Enzyme Inhibition and Anticancer Research

  • Enzyme Inhibition and Anticancer Activity : Research into unsymmetrical 1,3-disubstituted ureas, including derivatives like N-mesityl-N'-(3-methylphenyl)urea, has shown potential for enzyme inhibition and anticancer activity. These compounds were tested against urease, β-glucuronidase, and snake venom phosphodiesterase, with some showing significant inhibition rates. Additionally, certain derivatives exhibited anticancer activity, suggesting their potential in medical research (Mustafa, Perveen, & Khan, 2014).

Fluorescent Sensors for Acid Detection

  • Fluorescent Pyridyl Ureas for Acid Detection : The development of fluorescent pyrid-2-yl ureas has been explored for the detection of strong organic acids. These sensors emit light that shifts upon the addition of organic acids, indicating their potential as tools for the selective detection of carboxylic acids in solutions. This property is particularly useful for analytical chemistry applications (Jordan, Boyle, Sargent, & Allen, 2010).

Synthesis and Structural Studies

  • Directed Lithiation and Structural Analysis : Studies on N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds have provided insights into their synthesis and structural properties. Directed lithiation techniques allow for regioselective functionalization, which is significant for developing novel compounds with specific properties. X-ray crystallography and other spectroscopic methods are employed to understand the molecular structures and interactions of these ureas, facilitating their application in material science and drug development (Smith, El‐Hiti, & Alshammari, 2013).

properties

IUPAC Name

1-(2-methoxyethyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-6-5-12-10(14)13-8-9-3-2-4-11-7-9/h2-4,7H,5-6,8H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBRUXHOAGDDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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